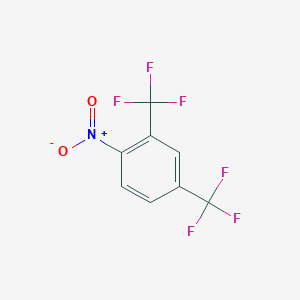

2,4-Bis(trifluoromethyl)nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-6(15(16)17)5(3-4)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGFDOWJWPJWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446168 | |

| Record name | 1-nitro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224044-97-7 | |

| Record name | 1-nitro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(trifluoromethyl)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Bis(trifluoromethyl)nitrobenzene from 1,3-Bis(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-bis(trifluoromethyl)nitrobenzene, a key intermediate in the development of specialized pharmaceutical and agrochemical compounds. The synthesis primarily involves the electrophilic nitration of 1,3-bis(trifluoromethyl)benzene. This document delves into the mechanistic underpinnings of the reaction, detailed experimental protocols, and critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into the optimization of this challenging synthesis.

Introduction: Strategic Importance of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl (CF₃) and nitro (NO₂) groups. The strong electron-withdrawing nature of the CF₃ group enhances the metabolic stability and lipophilicity of molecules, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine. The target molecule, this compound, presents a unique substitution pattern that is a valuable building block for complex molecular architectures.

The synthesis of this compound from 1,3-bis(trifluoromethyl)benzene is a multi-step process that requires a nuanced understanding of electrophilic aromatic substitution on a deactivated ring system. This guide will elucidate the key factors governing the regioselectivity and efficiency of this transformation.

Mechanistic Insights: The Challenge of Directing Groups

The regiochemical outcome of the nitration of 1,3-bis(trifluoromethyl)benzene is dictated by the powerful directing effects of the two trifluoromethyl substituents. The CF₃ group is a strong deactivating, meta-directing group due to its potent electron-withdrawing inductive effect.[1]

Mononitration: The Path of Least Resistance

In the initial electrophilic attack, the incoming nitronium ion (NO₂⁺) will preferentially substitute at the position that is meta to both CF₃ groups. This leads to the formation of the thermodynamically favored product, 3,5-bis(trifluoromethyl)nitrobenzene. The positions ortho and para to the CF₃ groups are strongly deactivated, making substitution at these sites kinetically and thermodynamically unfavorable.

Dinitration: Overcoming a Deactivated System

The introduction of the first nitro group further deactivates the aromatic ring, making the second nitration significantly more challenging. To achieve dinitration, more forcing reaction conditions are necessary, including the use of potent nitrating agents and elevated temperatures. The regioselectivity of the second nitration is governed by the directing effects of two CF₃ groups and one NO₂ group, all of which are meta-directors. This complex interplay of directing effects makes the selective synthesis of the 2,4-dinitro isomer a formidable challenge, often leading to a mixture of isomers.

Experimental Protocols: A Step-by-Step Guide

The synthesis of this compound is typically a two-step process involving an initial mononitration followed by a more strenuous dinitration.

Materials and Reagents

| Reagent | Formula | Purity | Supplier |

| 1,3-Bis(trifluoromethyl)benzene | C₈H₄F₆ | ≥98% | Major chemical suppliers |

| Fuming Nitric Acid | HNO₃ | 90% | Major chemical suppliers |

| Fuming Sulfuric Acid | H₂SO₄·xSO₃ | 20% Oleum | Major chemical suppliers |

| Dichloromethane | CH₂Cl₂ | ACS Grade | Major chemical suppliers |

| Sodium Bicarbonate | NaHCO₃ | ACS Grade | Major chemical suppliers |

| Anhydrous Magnesium Sulfate | MgSO₄ | ACS Grade | Major chemical suppliers |

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)nitrobenzene (Mononitration)

This initial step is crucial for activating the substrate for the subsequent dinitration.

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 208 g of 20% fuming sulfuric acid (oleum).

-

Cool the flask in an ice-water bath and slowly add 42 mL of concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add 84 g (0.4 mol) of 1,3-bis(trifluoromethyl)benzene to the nitrating mixture over 25 minutes, keeping the temperature at 60 °C.

-

After the addition, stir the mixture for 1 hour at 85 °C, then for 1 hour at 100 °C, followed by 1 hour at 110 °C, and finally for 2 hours at 120 °C.[2]

-

Carefully pour the cooled reaction mixture over 600 g of crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 3,5-bis(trifluoromethyl)nitrobenzene as a yellow liquid.[2] An 85% yield has been reported for this transformation.[2]

Step 2: Synthesis of this compound (Dinitration)

This step requires more forcing conditions to overcome the deactivated nature of the mononitrated substrate.

Procedure:

Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment due to the corrosive and reactive nature of the reagents at high temperatures.

-

In a robust reaction vessel designed for high-temperature reactions, carefully prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid. The molar ratio of nitric acid to the mononitrated substrate should be in excess, typically between 2.3 to 2.6 moles of nitric acid per mole of substrate.[2]

-

Slowly add the 3,5-bis(trifluoromethyl)nitrobenzene to the nitrating mixture with careful temperature control.

-

Gradually heat the reaction mixture to a temperature range of 85 °C to 120 °C and maintain it for 5 to 8 hours.[2] The progress of the reaction should be monitored by a suitable analytical technique such as GC-MS or TLC.

-

After completion, the reaction is worked up similarly to the mononitration step by pouring it onto ice, followed by extraction, washing, and drying of the organic phase.

-

The resulting crude product will likely be a mixture of dinitro isomers. Purification by fractional distillation or column chromatography is necessary to isolate the desired this compound.

Data Presentation

Table 1: Reaction Parameters for the Mononitration of 1,3-Bis(trifluoromethyl)benzene

| Parameter | Value | Reference |

| Substrate | 1,3-Bis(trifluoromethyl)benzene | [2] |

| Nitrating Agent | Conc. HNO₃ in 20% Oleum | [2] |

| Molar Ratio (HNO₃:Substrate) | ~2.6:1 | [2] |

| Temperature Profile | 60°C (addition), then 85-120°C | [2] |

| Reaction Time | 5 hours (total heating time) | [2] |

| Reported Yield | 85% | [2] |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Safety and Handling

The synthesis of this compound involves the use of highly corrosive and reactive chemicals.

-

1,3-Bis(trifluoromethyl)benzene: This compound is flammable and can cause skin, eye, and respiratory irritation.[3]

-

Fuming Nitric and Sulfuric Acids: These are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment, including acid-resistant gloves, apron, and face shield.

-

Nitration Reactions: These reactions are highly exothermic and can lead to runaway reactions if not properly controlled. Ensure adequate cooling and slow, controlled addition of reagents.

-

Nitroaromatic Compounds: These compounds are often toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use and adhere to all institutional safety protocols.

Conclusion and Future Perspectives

The synthesis of this compound from 1,3-bis(trifluoromethyl)benzene is a challenging yet crucial transformation for accessing valuable fluorinated building blocks. The key to a successful synthesis lies in a two-step approach, with a controlled mononitration followed by a more forceful dinitration. Careful control of reaction parameters, particularly temperature and the strength of the nitrating agent, is paramount for achieving a reasonable yield of the desired 2,4-dinitro isomer. Further research into more selective and efficient dinitration methods for highly deactivated aromatic systems would be of significant value to the scientific community.

References

[4] JPH0931030A - Production of 3,5-bis(trifluoromethyl) nitrobenzene - Google Patents. (URL not available) [5] 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. (URL not available) [6] An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. (URL not available) [2] DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents. (URL not available) [7] Nitration of Deactivated Aromatic Compounds Using Lithium Nitrate - PubMed - NIH. (URL not available) [8] Nitration of Deactivated Aromatic Compounds - ResearchGate. (URL not available) [9] 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL not available) [10] Nitration of Substituted Aromatic Rings and Rate Analysis. (URL not available) [11] A novel method for the nitration of deactivated aromatic compounds [ ] - RSC Publishing. (URL not available) [12] A fast and mild method for nitration of aromatic rings - ResearchGate. (URL not available) [13] An In-depth Technical Guide to 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene - Benchchem. (URL not available) [3] 1,3-Bis(trifluoromethyl)benzene - Wikipedia. (URL not available) [14] How is 3,5-Bis(trifluoromethyl)aniline synthesized? - FAQ - Guidechem. (URL not available) [15] Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. (URL not available) [16] US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents. (URL not available) [17] 3,5-Bis(trifluoromethyl)nitrobenzene - the NIST WebBook. (URL not available) [1] introduction to regioselectivity in aromatic reactions - YouTube. (URL not available) [18] Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. (URL not available) [19] Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC - NIH. (URL not available) [20] High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation | Journal of the American Chemical Society. (URL not available) [21] Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. (URL not available) [22] 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene - PubChem. (URL not available) [23] Synthesis, Characterization and Reactivity of Novel Bis(2,4- dinitrophenoxy)diethoxysilane. (URL not available) [24] CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. (URL not available) [25] US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents. (URL not available) [26] 2,4-Dinitro-1-(trifluoromethoxy)benzene | 655-07-2 - ChemicalBook. (URL not available) [27] EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents. (URL not available) [28] DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents. (URL not available)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Nitration of Deactivated Aromatic Compounds Using Lithium Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 4. JPH0931030A - Production of 3,5-bis(trifluoromethyl) nitrobenzene - Google Patents [patents.google.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. stmarys-ca.edu [stmarys-ca.edu]

- 10. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. mdpi.com [mdpi.com]

- 15. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 16. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 17. 3,5-Bis(trifluoromethyl)nitrobenzene [webbook.nist.gov]

- 18. vanderbilt.edu [vanderbilt.edu]

- 19. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

- 22. 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | C7HCl2F3N2O4 | CID 94398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 25. US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents [patents.google.com]

- 26. 2,4-Dinitro-1-(trifluoromethoxy)benzene | 655-07-2 [chemicalbook.com]

- 27. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 28. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]

Physical and chemical properties of 2,4-Bis(trifluoromethyl)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)nitrobenzene is a highly fluorinated aromatic compound of significant interest in synthetic organic chemistry. Its unique electronic properties, arising from the presence of two potent electron-withdrawing trifluoromethyl groups and a nitro group, render the aromatic ring exceptionally electron-deficient. This characteristic makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.[1] The strategic placement of the trifluoromethyl groups at the 2 and 4 positions, ortho and para to the nitro group, synergistically enhances the reactivity of the molecule towards nucleophilic aromatic substitution. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physical and Chemical Properties

While specific experimental data for this compound (CAS No. 224044-97-7) is not extensively available in public literature, its properties can be reliably predicted based on the behavior of closely related isomers and analogous compounds.[2][3]

Structure and Basic Information

Caption: Chemical Structure of this compound.

| Property | Value |

| CAS Number | 224044-97-7[2][3] |

| Molecular Formula | C₈H₃F₆NO₂ |

| Molecular Weight | 259.11 g/mol [2] |

| Appearance | Expected to be a solid or liquid at room temperature |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |

Spectral Data (Predicted and Representative)

-

¹H NMR: The spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the strong electron-withdrawing effects of the nitro and trifluoromethyl groups, these signals will be shifted downfield.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbons attached to the trifluoromethyl and nitro groups will be significantly deshielded. The trifluoromethyl carbons will appear as quartets due to coupling with fluorine.

-

¹⁹F NMR: Two singlets are expected, corresponding to the two magnetically non-equivalent trifluoromethyl groups.[4]

-

Infrared (IR) Spectroscopy: Characteristic peaks are expected for the nitro group (asymmetric and symmetric stretching around 1530 and 1350 cm⁻¹), C-F bonds (around 1100-1300 cm⁻¹), and aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 259. Fragmentation patterns would likely involve the loss of the nitro group and trifluoromethyl groups.

Synthesis of this compound

A plausible synthetic route to this compound involves the direct nitration of 1,3-bis(trifluoromethyl)benzene. This approach is analogous to the synthesis of the 2,5-isomer from 1,4-bis(trifluoromethyl)benzene.[5][6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 224044-97-7|this compound|BLD Pharm [bldpharm.com]

- 3. a2bchem.com [a2bchem.com]

- 4. rsc.org [rsc.org]

- 5. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 6. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,4-Bis(trifluoromethyl)nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's physicochemical and pharmacokinetic properties. Its introduction can significantly enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets. This guide provides a comprehensive technical overview of 2,4-Bis(trifluoromethyl)nitrobenzene, a key fluorinated building block, offering insights into its properties, synthesis, and applications for professionals engaged in pharmaceutical research and development.

Core Identification

-

Chemical Name: this compound

-

CAS Number: 224044-97-7

-

Molecular Formula: C₈H₃F₆NO₂

-

Molecular Weight: 259.11 g/mol

Chemical Structure

The molecular structure of this compound consists of a benzene ring substituted with a nitro group at position 1, and two trifluoromethyl groups at positions 2 and 4.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Nitration of 1,3-Bis(trifluoromethyl)benzene

This protocol is a general guideline based on established nitration procedures for deactivated aromatic compounds. Optimization may be required.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,3-bis(trifluoromethyl)benzene.

-

Acid Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Reaction Execution: Cool the flask containing the starting material in an ice bath. Slowly add the nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10-15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel to isolate the 2,4-isomer.

Causality Behind Experimental Choices

-

Use of a Strong Acid Catalyst (H₂SO₄): The trifluoromethyl groups are strongly deactivating, making the benzene ring electron-deficient and less susceptible to electrophilic attack. Concentrated sulfuric acid is essential to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed.

-

Low-Temperature Control: The nitration of aromatic compounds is an exothermic reaction. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration (dinitration) and to minimize the formation of undesired side products.

-

Regioselectivity: The two trifluoromethyl groups at the 1 and 3 positions direct the incoming electrophile (NO₂⁺) primarily to the positions meta to both groups, which are the 2, 4, and 6 positions. Due to steric hindrance, substitution at the 2 and 4 positions is generally favored over the 6 position. Further separation techniques are necessary to isolate the desired 2,4-isomer from other potential isomers.

Applications in Drug Discovery and Medicinal Chemistry

The 2,4-bis(trifluoromethyl)phenyl moiety is a valuable pharmacophore in the design of novel therapeutic agents. Its incorporation can significantly influence a molecule's biological activity.

Role as a Bioisostere and Metabolic Blocker

The trifluoromethyl groups can act as bioisosteres for other chemical groups, such as a methyl or chloro group, while offering enhanced metabolic stability. By replacing a metabolically susceptible site with a trifluoromethyl group, the half-life of a drug candidate can be significantly increased.

Modulation of Physicochemical Properties

The high lipophilicity of the two trifluoromethyl groups can improve a drug's ability to cross biological membranes, leading to better absorption and distribution. Furthermore, the strong electron-withdrawing nature of the CF₃ groups can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.

Examples in Drug Development

While specific drugs containing the 2,4-bis(trifluoromethyl)phenyl group are not yet prevalent in the market, the analogous 2,5-bis(trifluoromethyl)phenyl group is a key component of the FDA-approved drug Dutasteride . Dutasteride is a potent inhibitor of 5α-reductase used in the treatment of benign prostatic hyperplasia. [1][2]This highlights the potential of bis(trifluoromethyl)phenyl moieties in designing highly active pharmaceutical ingredients.

Research into compounds containing the 2,4-bis(trifluoromethyl)aniline scaffold, which can be synthesized from this compound via reduction, has shown promise in various therapeutic areas.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is important to consult the Safety Data Sheet (SDS) before use. The compound may cause skin and eye irritation. [1]Inhalation of vapors should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, provide a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of next-generation therapeutics. As the demand for more effective and metabolically robust drugs continues to grow, the importance of fluorinated intermediates like this compound in drug discovery pipelines is set to increase.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,4-Bis(trifluoromethyl)nitrobenzene

Molecular Structure and Electronic Properties

2,4-Bis(trifluoromethyl)nitrobenzene possesses a benzene ring substituted with a nitro group at position 1, and two trifluoromethyl groups at positions 2 and 4.

Molecular Formula: C₈H₃F₆NO₂ Molecular Weight: 259.11 g/mol

The electronic character of the molecule is dominated by the potent inductive (-I) and resonance (-M) electron-withdrawing effects of the nitro group, and the strong inductive (-I) effect of the two trifluoromethyl groups. This synergy renders the aromatic ring exceptionally electron-poor, which profoundly influences its chemical reactivity and spectroscopic properties. The protons and carbons of the aromatic ring are significantly deshielded, resulting in downfield shifts in NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis requires ¹H, ¹³C, and ¹⁹F NMR experiments.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-5, and H-6. Due to the strong deshielding effects of the substituents, all signals will appear far downfield.

-

H-3: This proton is positioned between two powerful electron-withdrawing groups (ortho to -NO₂ and ortho to a -CF₃). It is expected to be the most deshielded proton, appearing as a doublet.

-

H-5: This proton is ortho to the C-4 CF₃ group and meta to the C-2 CF₃ and C-1 NO₂ groups. It will be significantly deshielded and is expected to appear as a doublet of quartets due to coupling with H-6 and the C-4 CF₃ group.

-

H-6: This proton is para to the -NO₂ group and ortho to the C-2 CF₃ group. It will also be strongly deshielded, likely appearing as a doublet.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.5 - 8.7 | d | ³J(H3-H5) ≈ 2-3 Hz |

| H-5 | 8.2 - 8.4 | dq | ³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-F) ≈ 1-2 Hz |

| H-6 | 8.0 - 8.2 | d | ³J(H6-H5) ≈ 8-9 Hz |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display eight signals: six for the aromatic carbons and two for the trifluoromethyl carbons. The key diagnostic features are the large one-bond C-F coupling constants (¹JCF) for the carbons bearing the CF₃ groups, which will appear as distinct quartets.

| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-NO₂ (C1) | 148 - 150 | s | - |

| C-CF₃ (C2) | 132 - 135 | q | ¹JCF ≈ 272-276 Hz |

| C-H (C3) | 122 - 124 | m | - |

| C-CF₃ (C4) | 135 - 138 | q | ¹JCF ≈ 274-278 Hz |

| C-H (C5) | 128 - 130 | m | - |

| C-H (C6) | 125 - 127 | m | - |

| -C F₃ (at C2) | 120 - 123 | q | ¹JCF ≈ 35-38 Hz |

| -C F₃ (at C4) | 120 - 123 | q | ¹JCF ≈ 33-36 Hz |

Causality: The chemical shifts are influenced by the substitution pattern. C1, C2, and C4, being directly attached to withdrawing groups, are the most deshielded aromatic carbons. The large ¹JCF couplings are characteristic of trifluoromethyl groups directly attached to an sp² carbon.[1][2]

Predicted ¹⁹F NMR Spectrum

Given the asymmetric substitution, the two -CF₃ groups are chemically non-equivalent and should produce two distinct signals in the ¹⁹F NMR spectrum. As there are no other fluorine atoms, these signals are expected to be singlets (in a proton-decoupled spectrum).

-

Rationale : The electronic environment of the CF₃ group at C-2 (ortho to -NO₂) is different from that at C-4 (para to -NO₂). This difference in local electronic shielding will result in separate chemical shifts.[3][4] The delocalization of electron density by the nitro group will have a differential effect on the two positions.

| Fluorine Group | Predicted δ (ppm) vs CFCl₃ | Predicted Multiplicity |

| -CF₃ (at C2) | -62.0 to -63.0 | s |

| -CF₃ (at C4) | -63.5 to -64.5 | s |

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. For this compound, the spectrum will be dominated by strong absorptions from the N-O and C-F bonds.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1610, 1470 | Aromatic C=C Stretch | Medium |

| 1545 - 1530 | Asymmetric NO₂ Stretch | Strong |

| 1355 - 1345 | Symmetric NO₂ Stretch | Strong |

| 1320 - 1100 | C-F Stretch | Very Strong, Multiple Bands |

| 850 - 830 | C-H Out-of-plane Bending | Strong |

Interpretation: The two most diagnostic regions are the strong, sharp bands for the nitro group stretches and the complex, intense absorption region for the C-F stretching vibrations of the two trifluoromethyl groups.[5][6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak and a predictable fragmentation pattern driven by the substituents.

| m/z | Assignment | Interpretation |

| 259 | [M]⁺ | Molecular Ion |

| 240 | [M - F]⁺ | Loss of a fluorine atom |

| 213 | [M - NO₂]⁺ | Loss of the nitro group |

| 190 | [C₈H₃F₅]⁺ | Loss of NO₂ and F |

| 144 | [C₇H₃F₃]⁺ | Loss of NO₂ and CF₃ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Fragmentation Pathway: The primary fragmentation will likely involve the cleavage of the C-N bond to lose the nitro group (a loss of 46 amu), a highly stable neutral radical. Subsequent loss of a CF₃ group (69 amu) from this fragment is also a probable pathway.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ can be used.

-

¹H NMR Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) with a relaxation delay of 5 seconds to ensure quantitative accuracy for quaternary carbons. A sufficient number of scans (~1024 or more) may be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire spectra on a suitable spectrometer (e.g., 376 MHz). Use a standard one-pulse experiment with proton decoupling.

FT-IR Spectroscopy Protocol

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample compartment or clean ATR crystal first.

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface if purity analysis is also required.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

Spectroscopic Analysis Workflow

The logical flow for a comprehensive characterization of an unknown sample suspected to be this compound is outlined below.

Caption: Workflow for the spectroscopic characterization of the title compound.

References

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon

- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar.

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- Supporting Information for Trifluoromethylation of Aryl and Vinyl Boronic Acids with an Electrophilic Trifluoromethylating Reagent. The Royal Society of Chemistry.

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. StackExchange.

- Benzene, nitro- - Infrared Spectrum. NIST WebBook.

- IR spectra of (a) pure nitrobenzene; (b) neat 0.65NMA–1.0AlCl3 based IL...

Sources

- 1. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 2. rsc.org [rsc.org]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzene, nitro- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 2,4-Bis(trifluoromethyl)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2,4-Bis(trifluoromethyl)nitrobenzene. As a highly functionalized aromatic compound, its structural elucidation relies heavily on modern spectroscopic techniques. This document delves into the theoretical and practical aspects of its ¹H and ¹⁹F NMR spectra, offering insights into the profound electronic effects of its substituents. We will explore the causality behind the observed chemical shifts and coupling constants, discuss the phenomenon of through-space coupling, and provide a robust experimental protocol for data acquisition. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of complex fluorinated molecules.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound distinguished by the presence of three potent electron-withdrawing groups: a nitro group (NO₂) at the C1 position, and two trifluoromethyl (CF₃) groups at the C2 and C4 positions. The strategic placement of these substituents creates a highly electron-deficient aromatic system, making it a valuable building block in synthetic chemistry. The trifluoromethyl group, in particular, is a key pharmacophore in modern drug development, known for enhancing metabolic stability, lipophilicity, and binding affinity.

Accurate and unambiguous characterization of such molecules is paramount. NMR spectroscopy, particularly ¹H and ¹⁹F NMR, stands as the definitive tool for this purpose. It provides precise information about the molecular skeleton, the electronic environment of each nucleus, and the spatial relationships between atoms. This guide will dissect the NMR spectra of this compound, providing a framework for its identification and characterization.

Molecular Structure and Electronic Landscape

The NMR spectrum of a molecule is a direct reflection of its electronic structure. In this compound, the chemical shifts of the aromatic protons and fluorine nuclei are governed by the cumulative inductive (-I) and resonance (-M) effects of the NO₂ and CF₃ substituents.

-

Nitro Group (NO₂): This is one of the strongest electron-withdrawing groups. It deactivates the aromatic ring through both a powerful inductive effect and a resonance effect, which delocalizes positive charge onto the ortho and para positions.

-

Trifluoromethyl Groups (CF₃): These groups are strongly electron-withdrawing primarily through an intense inductive effect, owing to the high electronegativity of fluorine atoms. They lack a significant resonance effect.

The combined influence of these groups results in a significant deshielding of all aromatic protons, shifting their signals to a high frequency (downfield) in the ¹H NMR spectrum. Similarly, the electronic environment of the two CF₃ groups is distinct, leading to separate signals in the ¹⁹F NMR spectrum.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the protons at the C3, C5, and C6 positions. The strong deshielding effects predict all signals to appear significantly downfield, likely between 8.0 and 9.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H6 | ~8.5 - 8.8 | Doublet (d) | ³JH6-H5 ≈ 8-9 Hz |

| H5 | ~8.3 - 8.5 | Doublet of Doublets (dd) | ³JH5-H6 ≈ 8-9 Hz, ⁴JH5-H3 ≈ 2-3 Hz |

| H3 | ~8.1 - 8.3 | Doublet (d) | ⁴JH3-H5 ≈ 2-3 Hz |

Causality Behind Assignments:

-

H6: This proton is ortho to the powerfully anisotropic nitro group, experiencing the strongest deshielding effect, thus appearing at the lowest field. It is split into a doublet by its vicinal neighbor, H5.

-

H5: This proton is coupled to both H6 (ortho-coupling, ³J) and H3 (meta-coupling, ⁴J), resulting in a doublet of doublets.

-

H3: This proton is situated between two CF₃ groups and is meta-coupled to H5, appearing as a doublet. Long-range coupling to the fluorine nuclei of the adjacent CF₃ groups (⁴JH3-F) may further split this signal or cause significant broadening.[1]

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[2] For this compound, two distinct singlets are expected, as the two CF₃ groups are in chemically non-equivalent environments.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-CF₃ | ~ -62 to -64 | Singlet (or narrowly split multiplet) |

| C4-CF₃ | ~ -63 to -65 | Singlet (or narrowly split multiplet) |

Causality Behind Assignments:

-

Chemical Shift: The chemical shifts for aromatic CF₃ groups typically fall within the -60 to -70 ppm range relative to CFCl₃.[3] The precise shifts of the C2-CF₃ and C4-CF₃ groups will differ due to their proximity to the NO₂ group. The ortho CF₃ group (C2) is in a more sterically hindered and electronically distinct environment than the para CF₃ group (C4).

-

Multiplicity: In a proton-decoupled ¹⁹F spectrum, each signal would ideally be a singlet. However, long-range couplings between the fluorine nuclei and the aromatic protons (e.g., ⁴JF-H5, ⁵JF-H6) can lead to small splittings or signal broadening. Furthermore, through-space coupling between the two CF₃ groups is a possibility.

Advanced Phenomenon: Through-Space J-Coupling

In sterically crowded molecules, spin-spin coupling can occur directly through space rather than through the bonding framework. This phenomenon arises from the overlap of non-bonding orbitals of spatially proximate nuclei.[4][5]

For this compound, several through-space interactions are conceivable:

-

¹⁹F-¹⁹F Coupling: The proximity of the C2-CF₃ and C4-CF₃ groups, while separated by three bonds, may allow for a weak through-space coupling (⁵JFF). This would manifest as a slight splitting of the singlet signals in a high-resolution ¹⁹F spectrum.

-

¹H-¹⁹F Coupling: A notable through-space coupling may exist between the fluorine atoms of the C2-CF₃ group and the H3 proton. This interaction, in addition to through-bond coupling, can influence the multiplicity and coupling constant of the H3 signal. The evaluation of such complex couplings can be facilitated by advanced NMR experiments like PSYCHE, which can simplify spectra by removing ¹H-¹H couplings to reveal the underlying ¹H-¹⁹F couplings.[1]

The following diagram illustrates the structure and key coupling interactions.

Caption: Standard workflow for NMR analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power and minimal signal overlap in the aromatic region.

-

-

Internal Standard Selection:

-

For ¹H NMR: Add Tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).

-

For ¹⁹F NMR: While trichlorofluoromethane (CFCl₃) is the primary standard (δ = 0.00 ppm), its volatility and environmental concerns have led to the use of stable secondary standards like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). [6]The chemical shift can then be referenced back to CFCl₃.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tune and match the respective ¹H and ¹⁹F probes to the instrument's frequency.

-

Shim the magnetic field to ensure high homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Experiment: A standard 1D proton experiment (e.g., 'zg30' pulse program).

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

-

Relaxation Delay (d1): Use a delay of at least 2 seconds to allow for full spin relaxation, ensuring accurate integration.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Experiment: A standard 1D fluorine experiment with proton decoupling (e.g., 'zgpg30' with GARP decoupling). This simplifies the spectrum by removing ¹H-¹⁹F coupling. [2] * Spectral Width: Set a wide spectral width of ~250 ppm, centered around -100 ppm, to ensure all fluorine signals are captured. [2] * Relaxation Delay (d1): A delay of 2-5 seconds is typically sufficient.

-

Number of Scans: Fewer scans are often needed compared to ¹H NMR due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the ¹H spectrum to the TMS signal (0.00 ppm) and the ¹⁹F spectrum to the internal standard.

-

Integrate the signals and analyze the peak multiplicities and coupling constants.

-

Conclusion

The NMR spectra of this compound are rich with information, directly reflecting its unique electronic and structural properties. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups results in highly deshielded proton signals, all appearing in the far downfield region of the ¹H spectrum. The ¹⁹F spectrum provides two distinct signals, confirming the chemical non-equivalence of the two CF₃ groups. A thorough analysis, considering both through-bond and potential through-space coupling phenomena, is essential for the complete and accurate structural assignment of this important chemical entity. The methodologies and insights presented in this guide offer a robust framework for researchers working with this and other complex fluorinated aromatic compounds.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Kubicki, F., et al. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587-19598. Available from: [Link]

- Kubicki, F., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]

-

Ferreira, M. A., et al. (n.d.). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions. RSC Publishing. Available from: [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

Peruchena, N. M., & Azofra, L. M. (2013). The electronic origin of unusually large (n)J(FN) coupling constants in some fluoroximes. Magnetic Resonance in Chemistry. Available from: [Link]

-

Babailov, S. P., & Pokrovsky, L. M. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. Available from: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available from: [Link]

-

ResearchGate. (n.d.). 'Through-space' C sp -F spin-spin couplings in fluoroarenes. Retrieved from [Link]

-

Bell, N., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. The Royal Society of Chemistry. Available from: [Link]

-

University of Rochester. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

Reddit. (2014). Computational prediction of NMR spectra?. Retrieved from [Link]

-

PubMed. (n.d.). Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM.... Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis and Characterization of Bis(2,4,6-tris(trifluoromethyl)phenyl) Derivatives of Arsenic and Antimony. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Google Patents. (n.d.). US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

Sources

- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 6. rsc.org [rsc.org]

GC-MS fragmentation pattern of 2,4-Bis(trifluoromethyl)nitrobenzene

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of 2,4-Bis(trifluoromethyl)nitrobenzene

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the electron ionization (EI) induced fragmentation pattern of this compound, a compound of significant interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize GC-MS for the structural elucidation and analysis of complex aromatic compounds.

Introduction: The Analytical Challenge

This compound presents a unique analytical challenge due to the presence of three distinct and strongly electron-withdrawing groups on the benzene ring: two trifluoromethyl (-CF3) groups and a nitro (-NO2) group. Understanding the fragmentation behavior of this molecule under electron ionization is crucial for its unambiguous identification in complex matrices and for quality control in its synthesis and application. This guide will detail the primary fragmentation pathways, explain the mechanistic rationale behind the observed fragments, and provide a validated protocol for its analysis.

The Mass Spectrum: A Signature of Molecular Structure

Under standard 70 eV electron ionization conditions, this compound undergoes a series of predictable and diagnostic fragmentation events. The resulting mass spectrum is a fingerprint that allows for its identification. While a publicly available, fully annotated spectrum for this specific isomer is not widely published, we can predict its fragmentation based on the well-established principles of mass spectrometry and the known behavior of related compounds.

The fragmentation of nitroaromatic compounds is heavily influenced by the nitro group. Common fragmentation pathways for nitrobenzenes include the loss of the nitro group (NO2), the loss of nitric oxide (NO), and the expulsion of an oxygen atom. The presence of trifluoromethyl groups, which are also strong electron-withdrawing groups, will further influence the charge distribution and stability of the resulting fragment ions.

Proposed Fragmentation Mechanism

The fragmentation of this compound is initiated by the removal of an electron from the molecule, typically from the nitro group or the aromatic pi system, to form the molecular ion (M+•). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is expected to proceed through several key pathways:

-

Loss of the Nitro Group: A common fragmentation for nitroaromatics is the cleavage of the C-N bond, leading to the loss of a neutral NO2 radical. This results in the formation of a [M-NO2]+ ion.

-

Loss of Nitric Oxide: The molecular ion can undergo rearrangement to lose a neutral NO molecule, forming a [M-NO]+• ion. This is a characteristic fragmentation for many nitroaromatic compounds.

-

Loss of an Oxygen Atom: The nitro group can also lose an oxygen atom to form a [M-O]+• ion.

-

Loss of a Trifluoromethyl Group: Cleavage of a C-CF3 bond can lead to the loss of a CF3 radical, forming a [M-CF3]+ ion.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce a series of smaller, characteristic ions. For example, the [M-NO2]+ ion can subsequently lose one or both of the trifluoromethyl groups.

The following diagram illustrates the proposed major fragmentation pathways:

Caption: Proposed EI fragmentation of this compound.

Tabulated Fragmentation Data

The following table summarizes the expected key ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is an educated estimation based on the general fragmentation rules and may vary with instrument conditions.

| m/z | Proposed Ion Structure | Proposed Neutral Loss | Estimated Relative Abundance |

| 259 | [C9H3F6NO2]+• (Molecular Ion) | - | Moderate |

| 243 | [C9H3F6NO]+• | O | Low |

| 229 | [C9H3F6N]+• | NO | Moderate to High |

| 213 | [C9H3F6]+ | NO2 | High |

| 190 | [C8H3F3NO2]+ | CF3 | Moderate |

| 162 | [C7H3F3NO]+ | CF3, CO | Low |

| 144 | [C8H3F3]+ | NO2, CF3 | Moderate |

Experimental Protocol for GC-MS Analysis

This protocol provides a robust method for the analysis of this compound.

Sample Preparation

-

Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate).

-

Concentration: Prepare a stock solution of this compound at 1 mg/mL.

-

Working Standard: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system:

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Port | Splitless | For trace-level analysis. A split injection can be used for higher concentrations. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic resolution and is inert. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for most standard capillary columns. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) | A non-polar column is suitable for the separation of this type of compound. |

| Oven Program | Initial: 50 °C (hold 2 min) | Allows for good peak shape at the start of the run. |

| Ramp: 10 °C/min to 280 °C | A moderate ramp rate provides good separation of potential impurities. | |

| Final Hold: 280 °C (hold 5 min) | Ensures elution of any less volatile compounds. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for generating reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | The standard energy for creating searchable library spectra. |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temperature | 150 °C | Maintains ion transmission and prevents contamination. |

| Scan Range | m/z 40-350 | Covers the molecular ion and all expected major fragments. |

| Solvent Delay | 3 min | Prevents the solvent peak from saturating the detector. |

Data Analysis Workflow

The following workflow ensures accurate identification and interpretation of the results.

Caption: Workflow for GC-MS data analysis and compound identification.

Conclusion

The is governed by the interplay of the nitro and trifluoromethyl functional groups. By understanding the fundamental principles of mass spectrometry and the characteristic fragmentation of related compounds, a reliable identification can be achieved. The proposed fragmentation mechanism and the provided analytical protocol serve as a valuable resource for researchers working with this and similar highly functionalized aromatic molecules.

References

-

Yinon, J. (1980). Fragmentation of nitroaromatic compounds. Mass Spectrometry Reviews, 1(3), 257-307. Available at: [Link]

-

Eiceman, G. A., & Karasek, F. W. (1980). Identification of substituted naphthalenes in environmental samples by gas chromatography/mass spectrometry. Journal of Chromatography A, 200, 115-124. Available at: [Link]

A Technical Guide to the Solubility of 2,4-Bis(trifluoromethyl)nitrobenzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,4-Bis(trifluoromethyl)nitrobenzene. While specific quantitative solubility data for this compound is not extensively published, this document serves as a detailed manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing its solubility, provides a robust, field-proven experimental protocol for accurate measurement, and discusses the critical interpretation of the resulting data. The methodologies described herein are designed to establish self-validating systems for generating reliable and reproducible solubility profiles, a critical parameter in synthesis, formulation, and biological screening.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic compound whose physicochemical properties are of significant interest in medicinal chemistry and materials science. The presence of two electron-withdrawing trifluoromethyl groups and a nitro group on the benzene ring creates a unique electronic and steric environment, profoundly influencing its interactions with various solvents.

Understanding the solubility of this compound is paramount. In drug discovery, poor solubility can lead to unpredictable results in bioassays, hinder formulation development, and result in poor bioavailability.[1][2] In chemical synthesis, solvent selection is dictated by the solubility of reactants and intermediates, impacting reaction rates, yields, and purification processes. This guide provides the foundational knowledge and practical steps to accurately characterize the solubility of this compound in a range of common organic solvents.

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[3][4] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

-

Aromatic Ring: The benzene core is nonpolar and contributes to solubility in nonpolar solvents (e.g., hexane, toluene) through van der Waals forces.

-

Trifluoromethyl (-CF₃) Groups: These groups are highly electronegative and increase the molecule's overall lipophilicity. While fluorine can participate in weak hydrogen bonding, the primary contribution of -CF₃ groups is to enhance solubility in nonpolar and moderately polar environments.

-

Nitro (-NO₂) Group: The nitro group is highly polar and can act as a hydrogen bond acceptor. This group enhances solubility in polar solvents (e.g., acetone, ethyl acetate, and to a lesser extent, alcohols).

Based on these features, it can be predicted that this compound will exhibit limited solubility in highly polar, protic solvents like water and greater solubility in aprotic polar solvents and some nonpolar aromatic solvents. A qualitative assessment of expected solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar | Hexane, Toluene | Moderate to Good | London Dispersion Forces |

| Aprotic Polar | Acetone, DMSO, THF | Good to Excellent | Dipole-Dipole Interactions |

| Protic Polar | Methanol, Ethanol | Moderate | Dipole-Dipole, weak H-bonding |

| Aqueous | Water | Poor/Insoluble | N/A (unfavorable interactions) |

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[5][6] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

Experimental Workflow Diagram

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

Autosampler vials for analysis

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Safety Precautions:

-

Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[7][8][9][10]

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

Procedure:

-

Preparation of Slurry: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. For example, add ~20 mg of the compound to 2 mL of each selected solvent.

-

Equilibration: Seal the vials tightly. Place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for 24 to 48 hours. A longer incubation time is required to ensure that true thermodynamic equilibrium is reached.[2]

-

Phase Separation: After the incubation period, remove the vials and allow them to stand undisturbed for at least 2 hours to let the undissolved solids settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear, filtered saturated solution into a clean, labeled autosampler vial.

-

Quantification:

-

Method: UV-Vis spectroscopy is a rapid method if the compound has a suitable chromophore and does not suffer from interference from the solvent. HPLC is generally more robust and specific.

-

Calibration: Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble, like acetonitrile). From this stock, create a series of calibration standards of decreasing concentration.

-

Analysis: Run the calibration standards on the chosen instrument (UV-Vis or HPLC) to generate a calibration curve (Absorbance or Peak Area vs. Concentration).

-

Sample Measurement: Analyze the filtered saturated solution. It may be necessary to dilute the sample with the solvent to fall within the linear range of the calibration curve.

-

-

Calculation: Use the calibration curve to determine the concentration of the (diluted) saturated solution. Account for any dilution factors to calculate the final solubility. Express the results in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, concise table for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.9 | Data to be filled | Data to be filled |

| Toluene | 2.4 | Data to be filled | Data to be filled |

| Dichloromethane | 9.1 | Data to be filled | Data to be filled |

| Acetone | 21 | Data to be filled | Data to be filled |

| Ethanol | 24.5 | Data to be filled | Data to be filled |

| Methanol | 33 | Data to be filled | Data to be filled |

| Acetonitrile | 37.5 | Data to be filled | Data to be filled |

| DMSO | 47 | Data to be filled | Data to be filled |

Note: This table is a template for reporting results. The values are to be determined experimentally.

The relationship between solvent polarity (indicated by the dielectric constant) and the measured solubility provides valuable insight into the dissolution mechanism. This data allows researchers to make informed decisions for reaction setup, purification strategies like recrystallization, and the development of formulations for further studies.

Conclusion

This guide has detailed the theoretical underpinnings and a practical, robust protocol for determining the solubility of this compound. By following the "gold standard" shake-flask method, researchers can generate high-quality, reliable data essential for advancing projects in drug discovery and chemical development. The emphasis on a systematic approach, from prediction to experimental validation and data interpretation, ensures a comprehensive understanding of this critical physicochemical property.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. tcichemicals.com [tcichemicals.com]

A Researcher's Guide to the Safe Handling of 2,4-Bis(trifluoromethyl)nitrobenzene

Introduction: Understanding the Molecule and Its Associated Risks

2,4-Bis(trifluoromethyl)nitrobenzene is a halogenated nitroaromatic compound, a class of molecules widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of two strongly electron-withdrawing trifluoromethyl groups and a nitro group on the benzene ring imparts significant chemical reactivity and distinct physical properties.[2] However, these same electronic characteristics contribute to its biological activity and associated hazards. This guide provides an in-depth analysis of the hazards associated with this compound and outlines comprehensive safety protocols for its handling, storage, and disposal to ensure the safety of laboratory personnel. The structural similarity to other nitroaromatic compounds necessitates a cautious and well-informed approach to its use.[1]

Section 1: Physicochemical Properties and Hazard Identification

A foundational understanding of the physicochemical properties of this compound is crucial for anticipating its behavior and implementing appropriate safety measures. The compound is typically a light yellow, clear liquid.[3] While specific quantitative data for this exact isomer can be limited, data from safety documents for closely related isomers and the parent compound, nitrobenzene, provide a strong basis for hazard assessment.

Table 1: Key Physicochemical and Hazard Data

| Property | Value / Information | Source |

| Molecular Formula | C₈H₃F₆NO₂ | [3] |

| Molecular Weight | 259.11 g/mol | [3] |

| Appearance | Light yellow clear liquid | [3] |

| Boiling Point | 70 - 75 °C @ 15 mmHg | [3] |

| Flash Point | 77 °C (Combustible Liquid) | [3] |

| Vapor Density | 8.93 (Air = 1.0) | [3] |

| Primary Hazards | Causes eye, skin, and respiratory tract irritation.[3] Harmful if swallowed, inhaled, or absorbed through the skin.[3] | |

| Target Organs | Respiratory system, eyes, skin, blood.[3] |

The combustible nature of the liquid, indicated by its flash point, requires strict avoidance of ignition sources.[3] Furthermore, its high vapor density means that vapors are heavier than air and can accumulate in low-lying areas, posing an inhalation risk.[3]

Section 2: Toxicological Profile and Routes of Exposure

The primary toxicological concern with nitroaromatic compounds is their ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[4][5] This leads to cyanosis (bluish skin), fatigue, dizziness, and headache at low levels, and can progress to coma and death at high concentrations.[4] The onset of symptoms can be delayed for 2 to 4 hours or more after exposure.

dot digraph "Exposure_Risks_of_this compound" { graph [fontname="Arial", fontsize=12, splines=ortho, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Main Compound Node compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Route Nodes inhalation [label="Inhalation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; skin [label="Dermal Contact", fillcolor="#FBBC05", fontcolor="#202124"]; ingestion [label="Ingestion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eye [label="Eye Contact", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Effect Nodes resp_tract [label="Respiratory Tract Irritation\n(Coughing, Shortness of Breath)", fillcolor="#F1F3F4", fontcolor="#202124"]; pulmonary_edema [label="Delayed Pulmonary Edema", fillcolor="#F1F3F4", fontcolor="#202124"]; skin_irrit [label="Skin Irritation\nDermatitis", fillcolor="#F1F3F4", fontcolor="#202124"]; systemic_absorp [label="Systemic Absorption\n(Methemoglobinemia)", fillcolor="#F1F3F4", fontcolor="#202124"]; gi_tract [label="Digestive Tract Irritation", fillcolor="#F1F3F4", fontcolor="#202124"]; eye_irrit [label="Severe Eye Irritation\nChemical Conjunctivitis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges compound -> inhalation [label="Vapor/Mist"]; compound -> skin [label="Splash/Contact"]; compound -> ingestion [label="Accidental"]; compound -> eye [label="Splash/Vapor"];

inhalation -> resp_tract; inhalation -> pulmonary_edema; inhalation -> systemic_absorp; skin -> skin_irrit; skin -> systemic_absorp; ingestion -> gi_tract; ingestion -> systemic_absorp; eye -> eye_irrit; } Caption: Primary routes of exposure and associated health effects.

Key Toxicological Hazards:

-

Acute Effects: Causes irritation to the skin, eyes, and respiratory tract.[3] It may be harmful if swallowed, inhaled, or absorbed through the skin.[3] Inhalation can lead to delayed pulmonary edema.[3]

-

Chronic Effects: While specific chronic toxicity data for this isomer is limited, related nitroaromatic compounds are known to cause damage to organs, particularly the blood, through prolonged or repeated exposure. Nitrobenzene itself is classified by IARC as possibly carcinogenic to humans (Group 2B) and may damage fertility.[4] Given the structural similarities, a cautious approach assuming potential for similar chronic effects is warranted.[1]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

1. Engineering Controls: The primary method for controlling exposure is to handle the chemical within a certified chemical fume hood.[6] This is non-negotiable. The ventilation system must be sufficient to maintain exposure levels well below any established occupational exposure limits. An eyewash station and safety shower must be readily accessible and tested regularly.[7]

2. Personal Protective Equipment (PPE): The selection of PPE is dictated by the hazards identified. The following workflow should be used to determine the necessary level of protection for any given task.

dot digraph "PPE_Selection_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Task Assessment:\nHandling this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; fume_hood [label="Is the task performed\n in a certified fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_hood [label="STOP!\nDo not proceed.\nConsult EHS.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];